N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide
Description
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole core substituted with a 4-methoxyphenyl group and a naphthalen-2-yloxyacetamide side chain. This compound is synthesized via multi-step reactions, likely involving 1,3-dipolar cycloaddition or nucleophilic substitution strategies, as inferred from analogous syntheses in the literature . Its structural complexity positions it as a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-10-7-17(8-11-18)26-20(23-24-25-26)13-22-21(27)14-29-19-9-6-15-4-2-3-5-16(15)12-19/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUULOOWWVBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrazole ring and the introduction of the naphthalen-2-yloxy group. The synthetic pathway can be summarized as follows:
- Formation of Tetrazole : The initial step involves the reaction of 4-methoxyphenyl hydrazine with carbonyl compounds to form the tetrazole structure.
- Coupling Reaction : The synthesized tetrazole is then coupled with naphthalen-2-ol derivatives to yield the final product.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Recent studies indicate that compounds with similar tetrazole structures exhibit significant inhibitory activity against PTP1B, a target for diabetes treatment. For instance, NM-03, a related compound, demonstrated an IC50 value of 4.48 µM against PTP1B .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have revealed its effectiveness against several cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Anticancer Efficacy
A study evaluated various derivatives of tetrazole compounds for their anticancer properties. Among them, N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide exhibited notable cytotoxicity against multiple cancer types. The research utilized MTT assays to determine cell viability post-treatment.
Case Study 2: In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicated a favorable profile with significant tumor reduction in xenograft models when administered at specific dosages.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Key analogs include triazole- and tetrazole-containing acetamides with aryl, heteroaryl, or naphthalene substituents.
Table 1: Structural and Functional Group Comparisons
Key Findings:
Core Heterocycle Influence :
- The tetrazole in the target compound offers higher metabolic stability compared to triazole analogs (e.g., 6a, 6m) due to its greater resonance stabilization and resistance to enzymatic degradation .
- Triazole-containing compounds (e.g., 6m, 7e) exhibit stronger hydrogen-bonding capabilities, which may enhance binding to biological targets like enzymes or receptors .
Substituent Effects :
- 4-Methoxyphenyl (target compound) vs. 4-Chlorophenyl (6m):
- The electron-donating –OCH₃ group in the target compound increases solubility in polar solvents compared to the electron-withdrawing –Cl in 6m, which enhances lipophilicity .
- Naphthalen-2-yloxy (target) vs. Naphthalen-1-yloxy (6a, 6m):
- The 2-naphthoxy group in the target compound improves π-π stacking interactions with aromatic residues in proteins, as observed in docking studies of similar naphthalene derivatives .
Synthetic Methodologies :
- The target compound likely employs a 1,3-dipolar cycloaddition for tetrazole formation, whereas triazole analogs (e.g., 6a, 6m) use copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Catalytic systems (e.g., Cu(OAc)₂ in 6a) yield triazole derivatives in 70–85% efficiency, whereas tetrazole syntheses may require harsher conditions (e.g., NaN₃/HCl) with lower yields .
Physicochemical Properties :
- IR Spectroscopy : The target compound’s C=O stretch (~1670–1680 cm⁻¹) aligns with acetamide derivatives (e.g., 6m: 1678 cm⁻¹ ), while triazole C–N stretches (~1300 cm⁻¹) differ from tetrazole N–H/N–N peaks (~3300 cm⁻¹) .
- NMR Data : The naphthalene protons in the target compound resonate at δ 7.2–8.4 ppm (similar to 6a: δ 7.20–8.36 ppm ), whereas methoxy groups appear as singlets near δ 3.8 ppm.
Biological Activity :
- Triazole derivatives (e.g., 9e) show moderate α-glucosidase inhibition (IC₅₀ ~12–25 µM) in docking studies, while tetrazole analogs are hypothesized to exhibit enhanced activity due to stronger electrostatic interactions with catalytic residues .
Table 2: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
